molecular formula C26H25Cl2N5O B1193838 TG100435

TG100435

Cat. No. B1193838
M. Wt: 494.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.

Scientific Research Applications

Metabolism and Pharmacokinetics

TG100435 is a novel, orally active protein tyrosine kinase inhibitor with inhibition constants against multiple targets like Src, Lyn, Abl, and others. It exhibits systemic clearance values and oral bioavailability differing across species such as mice, rats, and dogs. TG100435 is predominantly converted to a more potent N-oxide metabolite, TG100855, in vivo and in vitro, suggesting increased tyrosine kinase inhibition after oral administration (Hu et al., 2007).

Enzymatic Interaction and Metabolism

The study by Kousba et al. (2008) found that flavin-containing monooxygenases (FMO) and cytochrome P450 monooxygenases (P450s) contribute to the total metabolic flux of TG100435. They identified that FMO3 is primarily responsible for the formation of TG100855, and an enzyme-mediated retroreduction of TG100855 back to TG100435 is observed, suggesting metabolic interconversion of these compounds (Kousba et al., 2008).

Comparison of Metabolism in Various Tissues

Another study investigated the metabolism of TG100435 and TG100855 in human liver, intestine, and lung microsomes. The study indicated that TG100435 undergoes metabolic oxidation to TG100855 and vice versa, with liver and intestine primarily contributing to the N-oxidation of TG100435 (Kousba et al., 2006).

Species Differences in Enzymes Metabolism

Research also showed species differences in the metabolism of TG100435. N-oxidation of TG100435 was due to FMO, while the conversion of TG100855 back to TG100435 was due to CYP450 enzymes. Dog liver microsomes showed notably higher TG100855 formation compared to other species' liver microsomes (Kousba et al., 2006).

properties

Product Name

TG100435

Molecular Formula

C26H25Cl2N5O

Molecular Weight

494.42

IUPAC Name

7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

SMILES

CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TG100435;  TG 100435;  TG100435 .

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TG100435
Reactant of Route 2
Reactant of Route 2
TG100435
Reactant of Route 3
Reactant of Route 3
TG100435
Reactant of Route 4
Reactant of Route 4
TG100435
Reactant of Route 5
Reactant of Route 5
TG100435
Reactant of Route 6
Reactant of Route 6
TG100435

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.